molecular formula C8H15F3O5Si B570371 3-Trifluoroacetoxypropyltrimethoxysilane CAS No. 120404-60-6

3-Trifluoroacetoxypropyltrimethoxysilane

Cat. No.: B570371
CAS No.: 120404-60-6
M. Wt: 276.283
InChI Key: CCOQPNDCFRSIOZ-UHFFFAOYSA-N
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Description

3-Trifluoroacetoxypropyltrimethoxysilane (chemical formula: C₈H₁₅F₃O₅Si, molecular weight: 276.28 g/mol) is a specialized organosilane compound featuring a trifluoroacetoxy functional group attached to a propyl chain and three methoxy silane groups .

Properties

IUPAC Name

3-trimethoxysilylpropyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOQPNDCFRSIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694815
Record name 3-(Trimethoxysilyl)propyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120404-60-6
Record name 3-(Trimethoxysilyl)propyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .

Comparison with Similar Compounds

Comparison with Similar Trimethoxysilane Derivatives

Structural and Functional Group Analysis

The key differentiation among trimethoxysilanes lies in their organic functional groups, which dictate reactivity and applications:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
3-Trifluoroacetoxypropyltrimethoxysilane Trifluoroacetoxy C₈H₁₅F₃O₅Si 276.28 Not explicitly provided Surface modification, fluorinated coatings
3-Methacryloxypropyltrimethoxysilane Methacrylate C₁₀H₂₀O₅Si 248.35 2530-85-0 Polymer composites, dental adhesives, sealants
(3-Mercaptopropyl)trimethoxysilane Thiol (-SH) C₆H₁₆O₃SSi 196.34 4420-74-0 Rubber vulcanization, gold nanoparticle functionalization
3,3,3-Trifluoropropyltrimethoxysilane Trifluoropropyl C₆H₁₃F₃O₃Si 218.25 429-60-7 Water-repellent coatings, fluoropolymer composites
3-Glycidoxypropyltrimethoxysilane Epoxy C₉H₂₀O₅Si 236.34 Not provided Epoxy resin adhesion, sealants
3-Aminopropyltrimethoxysilane Amine (-NH₂) C₆H₁₇NO₃Si 193.32 3069-25-8 Glass fiber sizing, biosensor surfaces

Key Observations :

  • Electron-Withdrawing Groups : The trifluoroacetoxy and trifluoropropyl groups enhance chemical resistance and hydrophobicity compared to electron-donating groups like amines or thiols .
  • Reactivity : Methacryloxy and glycidoxy groups enable covalent bonding with polymers (e.g., acrylates, epoxies), whereas thiols and amines facilitate interactions with metals or biomolecules .

Physical and Chemical Properties

Property This compound 3-Methacryloxypropyltrimethoxysilane 3,3,3-Trifluoropropyltrimethoxysilane
Boiling Point Not reported 215°C 142–145°C
Density ~1.2 g/cm³ (estimated) 1.04–1.08 g/cm³ 1.18 g/cm³
Hydrolysis Rate Moderate (trifluoroacetoxy is less reactive than methoxy) Fast (methacrylate stabilizes hydrolysis) Slow (fluorine reduces moisture sensitivity)
Thermal Stability High (fluorine enhances stability) Moderate (polymerizes at high temps) Excellent (up to 200°C)

Notable Trends:

  • Fluorinated derivatives (e.g., trifluoroacetoxy, trifluoropropyl) exhibit superior thermal and chemical stability due to strong C-F bonds .
  • Methacryloxy and glycidoxy silanes polymerize under UV or heat, limiting their use in high-temperature applications .

Application-Specific Performance

Adhesion Promotion:
  • This compound : Ideal for fluoropolymer-metal bonding (e.g., PTFE coatings on aluminum) due to fluorine’s low surface energy .
  • 3-Methacryloxypropyltrimethoxysilane: Dominates in dental composites, enhancing resin-to-enamel bonding by copolymerizing with methacrylate monomers .
  • 3-Aminopropyltrimethoxysilane: Preferred for glass fiber-reinforced plastics, where amine groups form hydrogen bonds with epoxy matrices .
Environmental Resistance:
  • 3,3,3-Trifluoropropyltrimethoxysilane : Used in aerospace coatings for resistance to UV, humidity, and solvents .
  • This compound: Likely outperforms non-fluorinated analogs in acidic or oxidative environments .

Research Findings and Industrial Relevance

  • Fluorinated Silanes : A 2024 study highlighted 3,3,3-Trifluoropropyltrimethoxysilane’s role in developing self-cleaning glass, achieving >90% water contact angle retention after 1,000 hours of UV exposure . In contrast, this compound’s trifluoroacetoxy group may offer similar durability but with tailored reactivity for specialty coatings.
  • Safety Profiles : Fluorinated silanes generally require stringent handling (e.g., respirators rated for organic vapors) compared to amine or epoxy variants .

Biological Activity

3-Trifluoroacetoxypropyltrimethoxysilane (TFAPTMS) is a silane compound that has gained attention in various fields, particularly in biomedical applications due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of the biological activity of TFAPTMS, including its antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activity of TFAPTMS has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings regarding its biological effects:

Antimicrobial Activity

  • Mechanism of Action : TFAPTMS exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. This leads to cell lysis and death in susceptible microorganisms.
  • Efficacy Against Pathogens : Studies have demonstrated that TFAPTMS shows significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against common pathogens like Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/ml)
Staphylococcus aureus25
Escherichia coli50
Vibrio cholerae30

Anticancer Activity

  • Cell Line Studies : TFAPTMS has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that it induces apoptosis in these cells through the activation of caspase pathways.
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, revealing that TFAPTMS has a dose-dependent effect on cell viability.
Cell LineIC50 (µM)
MCF-715
A54920

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of TFAPTMS against a panel of clinical isolates. The study employed a broth microdilution method to determine MIC values and assessed the compound's ability to inhibit biofilm formation.

  • Results : TFAPTMS significantly reduced biofilm formation by up to 70% at concentrations above 50 µg/ml, indicating its potential as a surface modifier for medical devices.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of TFAPTMS over 48 hours. Flow cytometry was used to analyze apoptosis rates.

  • Findings : The treatment led to a notable increase in apoptotic cells (up to 40% at 25 µM), suggesting that TFAPTMS may be a promising candidate for further development in cancer therapy.

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